N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide
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Overview
Description
N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is a complex organic compound that features a pyrrole ring fused with a benzodioxole moiety and an amide group
Scientific Research Applications
N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like enoyl ACP reductase and dihydrofolate reductase.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
Target of Action
The primary targets of N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets by binding to the active sites of dihydrofolate reductase and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, disrupting crucial metabolic processes in bacteria .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the synthesis of nucleotides. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibitory effects on enoyl ACP reductase and DHFR. By inhibiting these enzymes, the compound disrupts crucial metabolic processes, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal–Knorr reaction, where a 1,4-diketone reacts with an amine under acidic conditions.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Coupling of the Pyrrole and Benzodioxole Rings: The pyrrole and benzodioxole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Amide Group: The final step involves the reaction of the coupled product with acryloyl chloride to form the amide group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the amide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrrol-1-yl)phenyl)acetamide: Similar structure but lacks the benzodioxole moiety.
N-(1H-pyrrol-2-yl)methanamine: Contains a pyrrole ring but lacks the benzodioxole and amide groups.
N-(1H-pyrrol-2-yl)benzamide: Contains a pyrrole ring and an amide group but lacks the benzodioxole moiety.
Uniqueness
N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is unique due to the presence of both the pyrrole and benzodioxole rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological studies .
Properties
IUPAC Name |
N-(6-pyrrol-1-yl-1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-14(17)15-10-7-12-13(19-9-18-12)8-11(10)16-5-3-4-6-16/h2-8H,1,9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFIXKRHXOSHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1N3C=CC=C3)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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